7-(1,3-benzodioxol-5-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
The compound 7-(1,3-benzodioxol-5-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one belongs to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one class, characterized by a fused tricyclic core. This scaffold is synthesized via reactions involving ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates and primary amines or hydroxylamine derivatives .
Properties
IUPAC Name |
11-(1,3-benzodioxol-5-yl)-4-ethyl-5-(4-fluorophenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O3/c1-2-18-22(14-3-5-15(25)6-4-14)23-26-12-17-19(29(23)27-18)9-10-28(24(17)30)16-7-8-20-21(11-16)32-13-31-20/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNZJMPVAFULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(1,3-benzodioxol-5-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a pyrazolo[1,5-a]pyrimidine core, which has been associated with various biological activities, including anticancer and enzymatic inhibitory properties.
- Molecular Formula : C24H17FN4O3
- Molecular Weight : 428.4 g/mol
- Purity : Typically ≥95% .
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit notable anticancer activities. A study highlighted that derivatives of this scaffold demonstrate selective inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been shown to inhibit the growth of several cancer cell lines, although detailed IC50 values and mechanisms remain to be fully elucidated.
Enzymatic Inhibition
The compound is also noted for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines have been reported to inhibit various kinases and phosphodiesterases, which are critical in cancer progression and cellular signaling pathways. For instance, studies have shown that similar compounds can inhibit the activity of cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzodioxole and fluorophenyl groups can significantly impact its potency and selectivity against various biological targets.
Study 1: Anticancer Activity
In a recent study published in MDPI, pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their anticancer properties against multiple cancer cell lines. The results indicated that compounds with electron-withdrawing groups (like fluorine) exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
Study 2: Enzymatic Inhibition
Another research article focused on the inhibitory effects of pyrazolo[1,5-a]pyrimidines on specific kinases involved in cancer signaling pathways. The findings suggested that the presence of the benzodioxole moiety contributed to increased binding affinity and selectivity towards target enzymes .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related analogs, focusing on substituents, molecular formulas, and reported activities:
*Note: The molecular formula of the target compound is inferred as ~C₂₅H₁₈FN₅O₃ based on substituents and core structure.
Key Structural and Functional Differences
- The 4-fluorophenyl moiety (shared with compound 9h in ) enhances electronegativity and may influence binding affinity in target receptors .
- Synthetic Routes :
Research Findings and Data
Physicochemical and Spectroscopic Data
Limitations and Knowledge Gaps
- No explicit data on the target compound’s solubility, logP, or in vivo efficacy.
- Limited structural analogs with benzodioxol substituents for direct comparison.
Q & A
Q. What multi-step synthetic pathways are recommended for synthesizing this compound?
The synthesis typically involves cyclocondensation of pyrazole precursors with substituted pyridines or pyrimidines. A validated approach includes:
- Step 1: Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form a β-ketoester intermediate.
- Step 2: Cyclization with aminopyrazole derivatives under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the pyrazolo[1,5-a]pyrimidine core.
- Step 3: Functionalization at position 7 using 1,3-benzodioxol-5-yl reagents via Suzuki-Miyaura coupling (Pd catalysis) or nucleophilic substitution . Key reagents include triethylamine for deprotonation and DMF as a solvent for high-temperature reactions (~120°C).
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- 1H/13C NMR: Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon backbone. The 4-fluorophenyl group shows distinct coupling patterns (J = 8–9 Hz) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ with <2 ppm error).
- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyrimidinone ring) .
Q. What preliminary biological screening methods assess its activity?
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, CDK2) or phosphodiesterases using fluorescence-based substrates (e.g., ATPase-Glo™) .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) with Scatchard analysis to determine Kᵢ values .
Advanced Research Questions
Q. How can computational methods elucidate its mechanism of action?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). The benzodioxolyl group often shows π-π stacking with tyrosine residues .
- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) to identify key binding residues .
- QSAR Modeling: Correlate substituent electronegativity (e.g., 4-fluorophenyl) with bioactivity using Hammett constants and CoMFA .
Q. What strategies optimize substituents to enhance target selectivity?
- Position-Specific Modifications:
- Position 2 (Ethyl): Replace with cyclopropyl to reduce metabolic oxidation (CYP3A4 susceptibility) .
- Position 7 (Benzodioxolyl): Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-stacking with hydrophobic pockets .
- Bioisosteric Replacement: Substitute 1,3-benzodioxole with 2,3-dihydrobenzofuran to improve solubility without losing affinity .
Q. How to resolve discrepancies in biological activity data across studies?
- Comparative Assays: Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Purity Validation: Use HPLC-MS (≥95% purity, C18 column, 0.1% TFA in acetonitrile/water) to rule out impurities as confounding factors .
- Meta-Analysis: Apply statistical tools (e.g., Forest plots) to aggregate data from independent studies and identify outliers .
Q. What experimental setups study its metabolic stability?
- Liver Microsomal Assays: Incubate with human/rat liver microsomes (1 mg/mL protein, NADPH regeneration system). Monitor parent compound depletion over 60 min via LC-MS/MS .
- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to assess isoform-specific interactions .
- Metabolite Identification: Employ UPLC-QTOF-MS with MSE data acquisition to detect phase I/II metabolites (e.g., hydroxylation at position 2-ethyl) .
Contradictory Data Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
